molecular formula C11H12ClN3O B13963560 N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide

N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide

Cat. No.: B13963560
M. Wt: 237.68 g/mol
InChI Key: MHLXBNMYIIXWRR-UHFFFAOYSA-N
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Description

N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide is a complex organic compound that features a pyrazine ring substituted with a chlorine atom and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide typically involves multi-step organic reactions. One common approach is the reaction of 3-chloropyrazine with a suitable methylene donor under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives, such as:

Uniqueness

N-((3-chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]-3-methylidenecyclobutane-1-carboxamide

InChI

InChI=1S/C11H12ClN3O/c1-7-4-8(5-7)11(16)15-6-9-10(12)14-3-2-13-9/h2-3,8H,1,4-6H2,(H,15,16)

InChI Key

MHLXBNMYIIXWRR-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)C(=O)NCC2=NC=CN=C2Cl

Origin of Product

United States

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